(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1624261-51-3
VCID: VC7840346
InChI: InChI=1S/C8H9Cl2NO.ClH/c9-6-2-1-5(3-7(6)10)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1
SMILES: C1=CC(=C(C=C1C(CO)N)Cl)Cl.Cl
Molecular Formula: C8H10Cl3NO
Molecular Weight: 242.5

(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride

CAS No.: 1624261-51-3

Cat. No.: VC7840346

Molecular Formula: C8H10Cl3NO

Molecular Weight: 242.5

* For research use only. Not for human or veterinary use.

(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride - 1624261-51-3

Specification

CAS No. 1624261-51-3
Molecular Formula C8H10Cl3NO
Molecular Weight 242.5
IUPAC Name (2S)-2-amino-2-(3,4-dichlorophenyl)ethanol;hydrochloride
Standard InChI InChI=1S/C8H9Cl2NO.ClH/c9-6-2-1-5(3-7(6)10)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1
Standard InChI Key MHVBQPIPUIGSRB-DDWIOCJRSA-N
Isomeric SMILES C1=CC(=C(C=C1[C@@H](CO)N)Cl)Cl.Cl
SMILES C1=CC(=C(C=C1C(CO)N)Cl)Cl.Cl
Canonical SMILES C1=CC(=C(C=C1C(CO)N)Cl)Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride belongs to the β-amino alcohol class, featuring a chiral carbon atom at the β-position (C2) with an (S)-configuration. The core structure consists of:

  • A 3,4-dichlorophenyl ring providing lipophilicity and electronic effects.

  • A primary amino group (-NH2_2) at C2, protonated as -NH3+_3^+ in the hydrochloride salt.

  • A hydroxyl group (-OH) at the ethanol moiety, enabling hydrogen bonding.

The hydrochloride salt enhances aqueous solubility, critical for pharmaceutical processing .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1624261-51-3
IUPAC Name(2S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride
Molecular FormulaC8H10Cl3NO\text{C}_8\text{H}_{10}\text{Cl}_3\text{NO}
Molecular Weight242.53 g/mol
Purity≥98% (HPLC)

Synthesis and Manufacturing

Production Overview

Industrial synthesis of (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride is optimized for high enantiomeric excess (ee) and yield. While detailed synthetic routes are proprietary, general approaches involve:

  • Chiral Resolution: Enzymatic or chemical resolution of racemic mixtures to isolate the (S)-enantiomer.

  • Nucleophilic Substitution: Reaction of 3,4-dichlorobenzaldehyde with nitroethane followed by reduction and resolution .

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

Manufacturers like MolCore BioPharmatech employ ISO-certified processes, ensuring batch consistency and compliance with pharmaceutical standards .

Physicochemical Properties

Stability and Solubility

The compound exhibits:

  • Hydroscopicity: Moderate, requiring desiccated storage.

  • Solubility: High solubility in polar solvents (e.g., water, methanol) due to ionic character; limited solubility in apolar solvents .

  • Thermal Stability: Decomposes above 200°C without melting, typical of hydrochloride salts.

Table 2: Representative Physicochemical Data

PropertyValueSource
Purity≥98%
Storage Conditions2–8°C, protected from light

Pharmaceutical Applications

Role as an API Intermediate

(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride is integral to synthesizing:

  • Kinase Inhibitors: The dichlorophenyl moiety enhances target binding affinity in kinase domains.

  • Antidepressants: β-amino alcohols modulate monoamine reuptake transporters .

  • Anticancer Agents: Structural analogs demonstrate activity against MCF-7 breast cancer cells .

Case Study: Gold Nanoparticle Drug Delivery

Recent studies highlight derivatives of dichlorophenyl-containing compounds in nanomedicine. For example, 99mTc-labeled benzenesulfonamide-gold citrate nanoparticles showed tumor-specific accumulation in mice, underscoring the therapeutic potential of halogenated aromatics in targeted therapies .

PrecautionGuidelineSource
Personal ProtectionGloves, goggles, ventilated workspace
First AidFlush eyes/skin with water; seek medical attention if ingested

Comparative Analysis with Structural Analogs

Chlorine Substitution Effects

The 3,4-dichloro configuration confers distinct properties compared to isomers:

CompoundCAS NumberLogPBioactivity
(S)-2-Amino-2-(2,4-dichlorophenyl)ethanol HCl1391564-88-72.1Moderate CYP3A4 inhibition
(S)-2-Amino-2-(4-chlorophenyl)ethanol HCl191109-51-01.8Lower receptor affinity

The 3,4-substitution pattern optimizes steric and electronic interactions with hydrophobic enzyme pockets, enhancing target engagement .

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